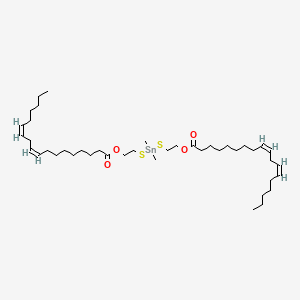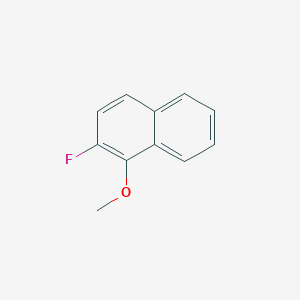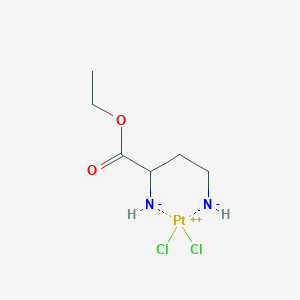
Dichloro(ethyl 2,4-diaminobutanoate-N,N')platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is a coordination complex of platinumThe compound has a molecular formula of C6H14Cl2N2O2Pt and a molecular weight of 412.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum typically involves the reaction of platinum(II) chloride with ethyl 2,4-diaminobutanoate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as amines or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-platinum complexes, while oxidation reactions can produce platinum(IV) complexes .
Scientific Research Applications
Chemistry
In chemistry, Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is used as a precursor for synthesizing other platinum complexes. It is also studied for its catalytic properties in various chemical reactions .
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and inhibit cell division, making them effective in cancer treatment .
Industry
In industry, Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is used in the development of advanced materials, including catalysts and electronic components .
Mechanism of Action
The mechanism of action of Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum involves its interaction with biological molecules, particularly DNA. The platinum center binds to the nitrogen atoms of the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound with similar anticancer properties.
Oxaliplatin: A platinum compound used in chemotherapy.
Uniqueness
Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is unique due to its specific ligand structure, which can influence its reactivity and biological activity. Compared to other platinum-based compounds, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research .
Properties
CAS No. |
75345-76-5 |
|---|---|
Molecular Formula |
C6H12Cl2N2O2Pt |
Molecular Weight |
410.16 g/mol |
IUPAC Name |
(4-azanidyl-1-ethoxy-1-oxobutan-2-yl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H12N2O2.2ClH.Pt/c1-2-10-6(9)5(8)3-4-7;;;/h5,7-8H,2-4H2,1H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
XRZOUDRJWSLGMC-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)C(CC[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


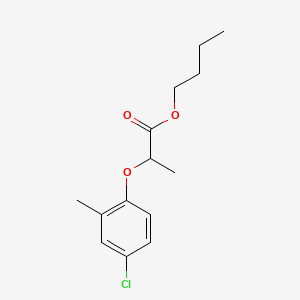
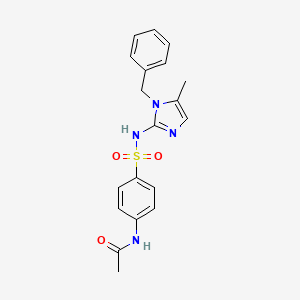
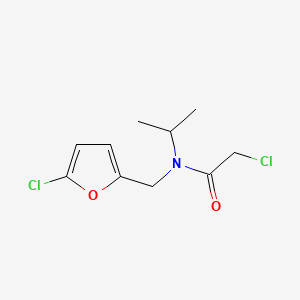
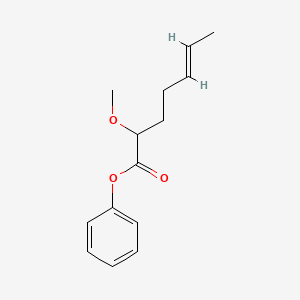
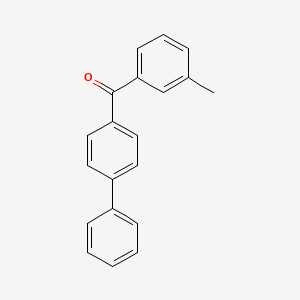



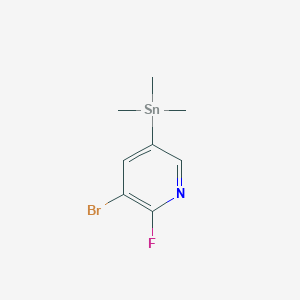

![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)
